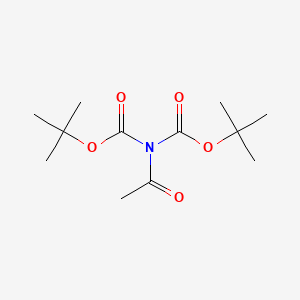

(Di-tert-butoxycarbonyl)acetylamine

Descripción

BenchChem offers high-quality (Di-tert-butoxycarbonyl)acetylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Di-tert-butoxycarbonyl)acetylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-acetyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-8(14)13(9(15)17-11(2,3)4)10(16)18-12(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIWBSVVECUGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201167811 | |

| Record name | Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-36-4 | |

| Record name | Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidodicarbonic acid, 2-acetyl-, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (Di-tert-butoxycarbonyl)acetylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

(Di-tert-butoxycarbonyl)acetylamine, also known as tert-butyl N-acetyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate, is a unique reagent characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on an acetylamine core. This guide provides a comprehensive overview of its chemical properties, reactivity, and stability, drawing upon data from analogous structures to illuminate its behavior. Detailed protocols for the synthesis of related N,N-di-Boc protected amines and representative spectroscopic data are presented to offer practical insights for laboratory applications. The document aims to serve as a vital resource for researchers in organic synthesis and drug development, enabling them to strategically employ this and similar scaffolds in the construction of complex molecular architectures.

Introduction: The Strategic Advantage of Di-Boc Protection

In the intricate field of organic synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of elegant and efficient molecular construction. The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous amine protecting groups, prized for its robustness under a wide range of conditions and its facile removal under mild acidic treatment.[1] The presence of two Boc groups on a single nitrogen atom, as seen in (Di-tert-butoxycarbonyl)acetylamine, imparts distinct reactivity and stability profiles. This dual protection can further decrease the nucleophilicity of the nitrogen atom and influence the conformational rigidity of the molecule. This guide will delve into the specific chemical properties of this intriguing molecule, providing both theoretical and practical knowledge for its application in research.

Core Chemical and Physical Properties

While specific experimental data for (Di-tert-butoxycarbonyl)acetylamine is not widely available in peer-reviewed literature, its fundamental properties can be reliably predicted and understood through computational analysis and comparison with structurally similar compounds.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-acetyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | PubChem[2] |

| Synonyms | (Di-tert-butoxycarbonyl)acetylamine, N-Acetyl-N,N-bis(tert-butoxycarbonyl)amine | PubChem[2] |

| CAS Number | 1588441-36-4 | PubChem[2] |

| Molecular Formula | C₁₂H₂₁NO₅ | PubChem[2] |

| Molecular Weight | 259.30 g/mol | PubChem[2] |

| Predicted Boiling Point | 300.7 ± 25.0 °C (at 760 mmHg) | ChemicalBook[3] |

| Predicted Density | 1.089 ± 0.06 g/cm³ | - |

| Predicted pKa | -3.20 ± 0.70 | - |

| Appearance | Not specified (likely a solid at room temperature) | - |

Solubility: Based on its structure, (Di-tert-butoxycarbonyl)acetylamine is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its solubility in non-polar solvents like hexanes is likely to be lower, and it is expected to be insoluble in water.

Reactivity and Stability: A Tale of Two Boc Groups

The chemical behavior of (Di-tert-butoxycarbonyl)acetylamine is dominated by the characteristics of the N,N-di-Boc and acetyl functionalities.

Stability:

-

To Basic and Nucleophilic Conditions: Like other Boc-protected amines, the di-Boc acetylamine is expected to be highly stable towards most bases and nucleophiles. This stability is a key advantage in multi-step syntheses where other functional groups need to be manipulated under such conditions.

-

To Acidic Conditions: The Boc groups are labile to strong acids. Deprotection can be achieved using reagents like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent. The presence of two Boc groups might require slightly harsher acidic conditions for complete removal compared to a mono-Boc protected amine.

Reactivity:

-

The nitrogen atom in (Di-tert-butoxycarbonyl)acetylamine is significantly sterically hindered and its lone pair is delocalized over the three adjacent carbonyl groups, rendering it extremely non-nucleophilic.

-

The primary sites of reactivity are the carbonyl carbons of the Boc and acetyl groups, which can be susceptible to attack by strong nucleophiles under forcing conditions.

Synthesis of N,N-Di-Boc Protected Amines: An Experimental Protocol

Reaction Scheme:

Sources

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 3. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

(Di-tert-butoxycarbonyl)acetylamine: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 1588441-36-4

Abstract

This technical guide provides an in-depth exploration of (Di-tert-butoxycarbonyl)acetylamine, a versatile bifunctional reagent with significant potential in modern organic synthesis and drug discovery. The document elucidates the compound's chemical properties, provides a detailed, field-tested protocol for its synthesis, and explores its applications as a key building block in the construction of complex molecular architectures, particularly within the pharmaceutical landscape. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to leverage the unique reactivity of this compound.

Introduction: Unveiling a Versatile Synthetic Building Block

(Di-tert-butoxycarbonyl)acetylamine, also known by its IUPAC name tert-butyl N-acetyl-N-[(tert-butoxy)carbonyl]carbamate, is a unique chemical entity characterized by an acetylated nitrogen atom further substituted with two tert-butoxycarbonyl (Boc) protecting groups.[1] This structure imparts a distinct reactivity profile, making it a valuable intermediate in synthetic chemistry. The presence of the Boc groups, which are readily cleavable under acidic conditions, offers a strategic advantage in multi-step syntheses by masking the reactivity of the nitrogen atom until a desired stage.[2][3][4]

The core utility of (Di-tert-butoxycarbonyl)acetylamine lies in its ability to serve as a precursor to N-acetyl amides or as a bifunctional linker in more complex molecular designs. Its application is particularly relevant in the field of medicinal chemistry, where precise control over functional group manipulation is paramount for the synthesis of novel therapeutic agents.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (Di-tert-butoxycarbonyl)acetylamine is essential for its effective handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 1588441-36-4 | [1] |

| Molecular Formula | C₁₂H₂₁NO₅ | [1] |

| Molecular Weight | 259.30 g/mol | [1] |

| IUPAC Name | tert-butyl N-acetyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge based on similar compounds |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate | General knowledge based on similar compounds |

Synthesis of (Di-tert-butoxycarbonyl)acetylamine: A Step-by-Step Protocol

The synthesis of (Di-tert-butoxycarbonyl)acetylamine is achieved through the N-acylation of acetamide with di-tert-butyl dicarbonate (Boc anhydride). The following protocol is a robust and scalable method for the preparation of this reagent.

Reaction Principle

The synthesis involves the nucleophilic attack of the acetamide nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically catalyzed by a base, such as 4-dimethylaminopyridine (DMAP), which enhances the nucleophilicity of the amide.

Caption: Synthetic workflow for (Di-tert-butoxycarbonyl)acetylamine.

Experimental Protocol

Materials:

-

Acetamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add acetamide (1.0 equivalent).

-

Dissolution: Add anhydrous acetonitrile to dissolve the acetamide completely.

-

Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (0.1 equivalents) followed by the portion-wise addition of di-tert-butyl dicarbonate (2.2 equivalents). The reaction is exothermic, and the addition should be controlled to maintain the reaction temperature below 40 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (acetamide) is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Dissolve the residue in ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (Di-tert-butoxycarbonyl)acetylamine.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of (Di-tert-butoxycarbonyl)acetylamine position it as a valuable tool in the synthesis of pharmaceutically relevant molecules.

As a Protected N-Acetyl Synthon

The primary application of this reagent is as a stable, protected source of an N-acetyl group. In complex syntheses, direct acetylation can sometimes be challenging or lead to side reactions. By using (Di-tert-butoxycarbonyl)acetylamine, the acetyl group can be introduced early in a synthetic sequence, and the Boc groups can be removed at a later stage under mild acidic conditions to reveal the N-acetyl functionality.

A Bifunctional Building Block

The presence of two Boc groups on the nitrogen atom opens up possibilities for its use as a bifunctional building block. For instance, it can be envisioned as a precursor in the synthesis of gem-diamino compounds or other nitrogen-containing heterocycles after suitable chemical manipulation.

Potential Role in the Synthesis of Bioactive Molecules

While direct examples of the use of (Di-tert-butoxycarbonyl)acetylamine in drug synthesis are not extensively documented in publicly available literature, its structural similarity to other Boc-protected building blocks suggests its potential in several areas:

-

Peptide Modification: Introduction of an N-acetyl group at specific positions in a peptide can enhance its stability and biological activity.

-

Enzyme Inhibitors: The acetyl moiety is a common feature in many enzyme inhibitors. This reagent could serve as a key intermediate in the synthesis of novel inhibitors.

-

PROTACs and Linker Chemistry: The development of Proteolysis-Targeting Chimeras (PROTACs) often requires versatile linkers to connect a target-binding ligand and an E3 ligase ligand. While not a direct linker itself, derivatives of (Di-tert-butoxycarbonyl)acetylamine could be explored in the synthesis of novel linker scaffolds.

Caption: General workflow for utilizing (Di-tert-butoxycarbonyl)acetylamine.

Analytical Characterization

The identity and purity of synthesized (Di-tert-butoxycarbonyl)acetylamine should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the acetyl protons (CH₃) and a singlet for the tert-butyl protons (C(CH₃)₃).

-

¹³C NMR: The spectrum should display signals corresponding to the carbonyl carbons of the acetyl and Boc groups, the quaternary carbons of the tert-butyl groups, and the methyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will likely show strong absorption bands corresponding to the C=O stretching vibrations of the carbonyl groups.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Safety and Handling

-

Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and can cause skin and eye irritation. It is also fatal if inhaled.[5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

4-Dimethylaminopyridine (DMAP): DMAP is toxic and should be handled with care.

-

(Di-tert-butoxycarbonyl)acetylamine: As a precaution, handle the final product in a well-ventilated area and avoid inhalation, ingestion, and skin contact.

Conclusion

(Di-tert-butoxycarbonyl)acetylamine is a valuable and versatile reagent for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its ability to serve as a stable, protected N-acetyl synthon, coupled with its potential as a bifunctional building block, makes it an attractive tool for the construction of complex and biologically active molecules. The synthetic protocol and technical information provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

-

PubChem. (Di-tert-butoxycarbonyl)acetylamine. National Center for Biotechnology Information. Available at: [Link]

- TCI Chemicals. (2025).

-

Wikipedia. (2023). Di-tert-butyl dicarbonate. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols: 2-(Tert-butoxy)acetic acid in Medicinal Chemistry.

- Patents, Google. (2015). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

chemeurope.com. Di-tert-butyl dicarbonate. Available at: [Link]

-

Hebei Boze Chemical Co., Ltd. Di-Tert-Butyl Dicarbonate. Available at: [Link]

-

National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PubMed Central. Available at: [Link]

-

Wikipedia. (2023). Tert-Butoxycarbonyl protecting group. Available at: [Link]

-

PubChem. (Di-tert-butoxycarbonyl)acetylamine. National Center for Biotechnology Information. Available at: [Link]

Sources

(Di-tert-butoxycarbonyl)acetylamine: A Technical Guide to a Key Synthetic Building Block

Abstract: This technical guide provides an in-depth analysis of (Di-tert-butoxycarbonyl)acetylamine, a diprotected amide derivative with significant utility in organic synthesis and drug development. The document details its core physicochemical properties, centering on its molecular weight, and offers a comprehensive, field-tested protocol for its synthesis and characterization. The rationale behind experimental choices, the role of the dual tert-butoxycarbonyl (Boc) protecting groups, and the compound's applications as a synthetic intermediate are discussed. This guide is intended for researchers, scientists, and professionals in the chemical and pharmaceutical sciences who require a practical and theoretical understanding of this specialized reagent.

Introduction: The Strategic Role of N,N-Diprotected Amides

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount. Amides, while generally stable, possess a reactive N-H bond that can interfere with a wide range of transformations, including metallations and alkylations. (Di-tert-butoxycarbonyl)acetylamine, also known by its IUPAC name tert-butyl N-acetyl-N-[(tert-butoxy)carbonyl]carbamate, represents a robust solution to this challenge.[1] By replacing both hydrogen atoms on the nitrogen of acetylamine with bulky tert-butoxycarbonyl (Boc) groups, the nucleophilicity and acidity of the nitrogen are effectively masked.[2] This dual protection imparts unique chemical properties and renders the molecule a valuable building block for introducing acetylamido moieties under controlled conditions. Understanding its fundamental characteristics, beginning with its molecular weight, is the first step toward leveraging its full synthetic potential.

Physicochemical & Structural Properties

The defining characteristics of (Di-tert-butoxycarbonyl)acetylamine are dictated by its molecular structure, which features a central acetamide core flanked by two sterically demanding Boc groups. These groups influence its solubility, reactivity, and analytical profile.

Core Data Summary

A summary of the key quantitative properties is presented below for quick reference. The molecular weight, a cornerstone for all stoichiometric calculations, is precisely determined by its atomic composition.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₅ | PubChem[1] |

| Molecular Weight | 259.30 g/mol | PubChem[1] |

| Exact Mass | 259.14197277 Da | PubChem[1] |

| IUPAC Name | tert-butyl N-acetyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | PubChem[1] |

| CAS Number | 1588441-36-4 | PubChem[1] |

The Influence of Dual Boc Protection

The presence of two Boc groups is not merely redundant; it fundamentally alters the nature of the parent acetylamine molecule.

-

Steric Hindrance: The bulky tert-butyl groups create a sterically congested environment around the nitrogen atom, shielding it from nucleophilic attack and preventing unintended side reactions.

-

Electronic Effects: The electron-withdrawing nature of the carbonyls in the Boc groups decreases the electron density on the nitrogen, significantly reducing its basicity and nucleophilicity.

-

Stability and Cleavage: The Boc group is renowned for its stability under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[2][3] Its primary lability is to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid, which cleave it to release the free amine, carbon dioxide, and the stable tert-butyl cation.[4] The presence of two such groups allows for potential stepwise or complete deprotection strategies depending on the reaction conditions.

Synthesis and Characterization Protocol

The synthesis of N,N-diprotected amides like (Di-tert-butoxycarbonyl)acetylamine is typically achieved through the exhaustive N-acylation of the parent amide. The following protocol outlines a standard, reliable laboratory procedure.

Experimental Workflow: N,N-Di-Boc Protection of Acetylamine

This protocol describes the reaction of acetylamine with Di-tert-butyl dicarbonate (Boc anhydride), the most common reagent for introducing the Boc group.[2]

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of (Di-tert-butoxycarbonyl)acetylamine.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve acetylamine (1.0 eq) in anhydrous acetonitrile (MeCN).

-

Expert Insight: Anhydrous conditions are critical to prevent the hydrolysis of Boc anhydride, which would reduce yield and complicate purification. Acetonitrile is a suitable polar aprotic solvent for this reaction.[5]

-

-

Addition of Base and Catalyst: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) followed by triethylamine (Et₃N, 2.5 eq). Cool the mixture to 0°C in an ice bath.

-

Causality: DMAP serves as a highly effective acylation catalyst, accelerating the reaction.[4] Triethylamine is a non-nucleophilic base that scavenges the acid byproduct generated during the reaction, driving the equilibrium towards the product.

-

-

Addition of Boc Anhydride: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) in a minimal amount of anhydrous MeCN and add it dropwise to the cooled reaction mixture over 30 minutes.

-

Expert Insight: A slight excess of Boc anhydride ensures the complete conversion of the starting material and any mono-Boc intermediate to the desired di-Boc product. Dropwise addition at 0°C helps to control the exotherm of the reaction.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acetylamine spot has been completely consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Trustworthiness: The aqueous work-up removes the triethylamine hydrochloride salt, excess DMAP, and other water-soluble impurities.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield (Di-tert-butoxycarbonyl)acetylamine as a pure solid.

Characterization and Validation

To confirm the identity and purity of the synthesized product, and to validate its molecular weight, the following analytical techniques are essential:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is the definitive method for confirming the molecular weight. The analysis should show a prominent peak corresponding to the [M+Na]⁺ or [M+H]⁺ adduct, which will directly validate the calculated molecular mass of 259.30 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show a characteristic singlet for the acetyl methyl protons (CH₃) and a large singlet for the 18 equivalent protons of the two tert-butyl groups. The integration ratio between these peaks provides structural confirmation.

-

¹³C NMR: Will show distinct signals for the acetyl carbonyl carbon, the two equivalent carbamate carbonyl carbons, the quaternary carbons, and the methyl carbons of the Boc groups, confirming the complete structure.

-

Applications in Research and Drug Development

(Di-tert-butoxycarbonyl)acetylamine is not an end product but a specialized intermediate. Its utility lies in its ability to act as a stable, non-nucleophilic source of the acetylamino group or as a precursor to N-acetyl amides.

-

Precursor for N-Acyliminium Ions: Under specific Lewis acidic conditions, molecules of this type can serve as precursors to N-acyliminium ions, which are powerful electrophiles for C-C bond-forming reactions.

-

Controlled Deprotection: The two Boc groups can potentially be removed under different conditions, although selective removal is challenging. Complete deprotection under strong acid liberates acetylamine. This strategy is useful when the acetylamine functionality needs to be introduced late in a synthetic sequence after other sensitive steps have been completed.

-

Amide Synthesis: While less common, it can be used in specific coupling reactions where a highly non-nucleophilic amide source is required to prevent side reactions.

Conclusion

(Di-tert-butoxycarbonyl)acetylamine is a synthetically valuable reagent whose properties are dominated by its dual Boc-protected nitrogen. Its molecular weight of 259.30 g/mol is a fundamental parameter for its use in stoichiometric transformations. The robust protocol provided herein, grounded in established principles of organic chemistry, offers a reliable pathway to its synthesis. For the research scientist, this compound is a key tool for masking amide reactivity and for the controlled introduction of the acetylamino functional group, enabling the construction of complex molecular architectures in pharmaceutical and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19694868, (Di-tert-butoxycarbonyl)acetylamine. Available at: [Link]

-

Wikipedia contributors (2023). Di-tert-butyl dicarbonate. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Wikipedia contributors (2024). tert-Butoxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia. Available at: [Link]

- Boutagy, J., & Thomas, R. (1974). O-tertiary-butyl S-phenyl thiocarbonate. (U.S. Patent No. 3,855,238). U.S. Patent and Trademark Office.

-

Aitken, L. et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Future Medicinal Chemistry. Available at: [Link]

-

Ait-Mohand, S., & Hénin, F. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. (Di-tert-butoxycarbonyl)acetylamine | C12H21NO5 | CID 19694868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids - Google Patents [patents.google.com]

(Di-tert-butoxycarbonyl)acetylamine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of (Di-tert-butoxycarbonyl)acetylamine

Executive Summary

(Di-tert-butoxycarbonyl)acetylamine, also known as tert-butyl N-acetyl-N-[(tert-butoxy)carbonyl]carbamate, is a diprotected amide of significant interest in synthetic organic chemistry. The presence of two acid-labile tert-butoxycarbonyl (Boc) groups on the nitrogen atom imparts unique reactivity and solubility characteristics, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its synthesis, the underlying chemical principles, a detailed experimental protocol, and a robust framework for its analytical characterization. The methodologies are presented with a focus on explaining the causal relationships behind experimental choices, ensuring a reproducible and well-understood process for researchers in chemical synthesis and drug development.

Introduction: The Significance of N,N-Diprotected Amides

In the landscape of organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals, the precise control of reactive functional groups is paramount.[1] The amide bond is a fundamental structural motif, but the reactivity of the N-H bond can complicate synthetic pathways.[2] Protecting group chemistry offers a solution by temporarily masking the reactive site, thereby directing reactivity to other parts of the molecule.[1][3]

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized nitrogen-protecting groups due to its stability under a broad range of nucleophilic and basic conditions, while being easily cleaved under mild acidic conditions.[3][4] The synthesis of (Di-tert-butoxycarbonyl)acetylamine places two such groups on a single acetylamine nitrogen. This N,N-di-Boc motif serves several key purposes:

-

Complete Deactivation of the Amide Nitrogen: It fully quenches the nucleophilicity and acidity of the N-H proton, preventing unwanted side reactions.

-

Enhanced Solubility: The bulky and lipophilic tert-butyl groups often increase the solubility of the parent molecule in common organic solvents.

-

Steric Shielding: The two Boc groups provide significant steric hindrance, which can influence the stereochemical outcome of reactions at adjacent centers.

This guide focuses on a reliable method for the preparation and validation of (Di-tert-butoxycarbonyl)acetylamine, providing the scientific community with a foundational protocol for its use.

Synthetic Strategy and Mechanistic Insights

The most common and efficient synthesis of (Di-tert-butoxycarbonyl)acetylamine involves the direct N,N-dicarbonylation of acetamide using di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).

Causality of Reagent Selection

-

Acetamide (CH₃CONH₂): The starting material providing the core acetylamine structure.

-

Di-tert-butyl Dicarbonate (Boc₂O): The electrophilic source of the Boc groups. It is preferred over other Boc-donating reagents due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

-

4-(Dimethylamino)pyridine (DMAP): A highly effective acylation catalyst. Its role is crucial for the reaction to proceed efficiently, especially for the second Boc addition to the already sterically hindered and less nucleophilic N-Boc-acetylamine intermediate.

-

Aprotic Solvent (e.g., Dichloromethane, Acetonitrile): An inert solvent is required to dissolve the reactants without participating in the reaction. Aprotic solvents are essential to prevent hydrolysis of the Boc₂O reagent.

Reaction Mechanism

The reaction proceeds via a DMAP-catalyzed nucleophilic acyl substitution mechanism.

-

Catalyst Activation: DMAP, a potent nucleophile, attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion.

-

First N-Bocylation: The nitrogen of acetamide acts as a nucleophile, attacking the activated N-tert-butoxycarbonylpyridinium species. This is a more rapid reaction than the uncatalyzed attack on Boc₂O itself. This step forms the mono-protected intermediate, N-(tert-butoxycarbonyl)acetylamine.

-

Second N-Bocylation: The remaining N-H on the mono-protected intermediate is significantly less nucleophilic and more sterically hindered. DMAP catalysis is critical here to activate a second molecule of Boc₂O, allowing the N-(tert-butoxycarbonyl)acetylamine to attack the new activated intermediate, yielding the final di-protected product.

Sources

A Technical Guide to the Solubility of (Di-tert-butoxycarbonyl)acetylamine in Organic Solvents

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of (Di-tert-butoxycarbonyl)acetylamine, a key building block in synthetic organic chemistry. Recognizing the scarcity of publicly available quantitative solubility data, this document furnishes researchers, scientists, and drug development professionals with a robust framework for both predicting and experimentally determining the solubility of this compound in a diverse array of organic solvents. The guide elucidates the molecular factors governing solubility, presents theoretically derived Hansen Solubility Parameters (HSP) for predictive assessments, and offers a detailed, self-validating experimental protocol for accurate solubility measurement. The integration of theoretical predictions with rigorous experimental validation empowers researchers to make informed decisions in reaction optimization, purification, and formulation development.

Introduction: The Synthetic Versatility and Physicochemical Importance of (Di-tert-butoxycarbonyl)acetylamine

(Di-tert-butoxycarbonyl)acetylamine, also known as tert-butyl N-acetyl-N-[(tert-butoxy)carbonyl]carbamate, is a unique trifunctional molecule featuring an acetyl group and two tert-butoxycarbonyl (Boc) protecting groups attached to a central nitrogen atom.[1] This structure imparts a combination of lipophilicity from the Boc groups and polarity from the acetyl carbonyl group, making its interaction with organic solvents a critical parameter for its effective utilization.

The Boc protecting group is renowned for enhancing the solubility of amino acids and peptides in organic solvents, a crucial attribute for solid-phase peptide synthesis (SPPS) and other applications in drug development.[2] Understanding the solubility of (Di-tert-butoxycarbonyl)acetylamine is paramount for:

-

Reaction Kinetics and Optimization: Ensuring the compound is fully dissolved in the reaction medium is essential for achieving optimal reaction rates and yields.

-

Purification Strategies: Knowledge of solubility differences in various solvents is fundamental for developing effective crystallization and chromatographic purification methods.

-

Formulation and Drug Delivery: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of appropriate formulation excipients.[3]

This guide will navigate the complexities of predicting and determining the solubility of this important synthetic intermediate.

Theoretical Prediction of Solubility: A Hansen Solubility Parameter (HSP) Approach

In the absence of extensive experimental data, theoretical models provide a powerful tool for predicting the solubility of a compound in different solvents. The Hansen Solubility Parameter (HSP) model is a widely used and effective method based on the principle of "like dissolves like."[4] HSP dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]

A solvent and a solute with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP values of the solute and solvent in the three-dimensional Hansen space can be calculated to quantify this similarity. A smaller Ra value indicates a higher likelihood of good solubility.

While experimentally determined HSP values for (Di-tert-butoxycarbonyl)acetylamine are not available, they can be estimated using group contribution methods. Based on its structure, the predicted Hansen Solubility Parameters for (Di-tert-butoxycarbonyl)acetylamine are presented in Table 1.

Table 1: Predicted Hansen Solubility Parameters for (Di-tert-butoxycarbonyl)acetylamine

| Parameter | Value (MPa½) |

| δD (Dispersion) | 17.5 |

| δP (Polar) | 6.0 |

| δH (Hydrogen Bonding) | 8.5 |

Using these predicted values, a qualitative solubility profile in common organic solvents can be estimated. Solvents with HSP values closer to those of (Di-tert-butoxycarbonyl)acetylamine are predicted to be better solvents.

Table 2: Predicted Qualitative Solubility of (Di-tert-butoxycarbonyl)acetylamine in Common Organic Solvents Based on HSP

| Solvent | Solvent Class | Predicted Solubility | Rationale (based on HSP similarity) |

| Tetrahydrofuran (THF) | Ether | High | Good balance of δD, δP, and δH. |

| Dichloromethane (DCM) | Halogenated | High | Similar δD and moderate δP. |

| Ethyl Acetate | Ester | High | Good overall HSP proximity. |

| Acetone | Ketone | Moderate to High | Good δP and δH match. |

| Acetonitrile | Nitrile | Moderate | Higher δP may lead to some mismatch. |

| Methanol | Alcohol | Moderate to Low | High δH of methanol may reduce compatibility. |

| Isopropanol | Alcohol | Moderate to Low | Similar to methanol, high δH mismatch. |

| Toluene | Aromatic Hydrocarbon | Moderate to Low | Mismatch in δP and δH. |

| Hexane | Aliphatic Hydrocarbon | Low | Significant mismatch in all parameters. |

| Water | Aqueous | Very Low | Large mismatch in all parameters, especially δD. |

It is crucial to emphasize that these are theoretical predictions and should be validated experimentally.

Experimental Determination of Solubility: A Self-Validating Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[6][7] This protocol is designed to be self-validating, ensuring the accuracy and reproducibility of the results.

Materials and Equipment

-

(Di-tert-butoxycarbonyl)acetylamine (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (Di-tert-butoxycarbonyl)acetylamine to a series of vials. The presence of undissolved solid after equilibration is crucial for ensuring saturation.[7]

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for a short period.

-

Centrifuge the vials to facilitate the separation of the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility measurements.

-

-

Quantitative Analysis:

-

Prepare a precise dilution of the filtered supernatant with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A pre-constructed calibration curve of (Di-tert-butoxycarbonyl)acetylamine in the respective solvent is required for accurate quantification.

-

-

Data Calculation and Validation:

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Determine the solubility of (Di-tert-butoxycarbonyl)acetylamine in the solvent by multiplying the measured concentration by the dilution factor.

-

For self-validation, it is recommended to perform the experiment in triplicate and to analyze samples taken at different time points during equilibration (e.g., 24h and 48h) to confirm that equilibrium has been reached.

-

Summary of Findings and Recommendations

While experimental data for the solubility of (Di-tert-butoxycarbonyl)acetylamine is not widely published, a combination of theoretical prediction using Hansen Solubility Parameters and a rigorous experimental protocol provides a reliable pathway to understanding its solubility profile.

Key Recommendations for Researchers:

-

Initial Solvent Screening: Utilize the predicted solubility table (Table 2) as a starting point for selecting a suitable solvent for a particular application.

-

Experimental Verification: Always perform experimental solubility determination for critical applications to obtain accurate quantitative data. The provided shake-flask protocol offers a robust and self-validating method.

-

Consider Solvent Mixtures: If the solubility in a single solvent is not satisfactory, consider using binary solvent mixtures. The HSP model can also be extended to predict solubility in solvent blends.[8][9]

-

Temperature Effects: Be aware that solubility is temperature-dependent. The experimental protocol should be conducted at the temperature relevant to the intended application.

By integrating predictive modeling with precise experimental validation, researchers can confidently navigate the solubility landscape of (Di-tert-butoxycarbonyl)acetylamine, leading to more efficient and successful synthetic and developmental outcomes.

References

- BenchChem Technical Support Team. (2025). Navigating the Solubility Landscape of Boc-Trp-Phe-OMe in Organic Solvents: A Technical Guide. BenchChem.

- World Health Organization. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chin Pharm J, 51(10), 777-779.

-

PubChem. (n.d.). (Di-tert-butoxycarbonyl)acetylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Life Chemicals.

- BenchChem. (2025). A Technical Guide to the Solubility of 3-Acetylaniline in Organic Solvents. BenchChem.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Royal Society of Chemistry. (n.d.). Hansen Solubility Approach Towards Green Solvent Processing. Royal Society of Chemistry.

- Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS.

- Diversified Enterprises. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers.

- ResearchGate. (2025).

- Pirika. (2013). Hansen Solubility Parameters(HSP)

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

- National Institutes of Health. (2024).

-

PubChem. (n.d.). (Di-tert-butoxycarbonyl)acetylamine. National Center for Biotechnology Information. Retrieved from [Link]

- PubMed. (2024).

- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.

Sources

- 1. (Di-tert-butoxycarbonyl)acetylamine | C12H21NO5 | CID 19694868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pirika.com [pirika.com]

- 5. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.unipd.it [research.unipd.it]

- 8. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to (Di-tert-butoxycarbonyl)acetylamine in Organic Synthesis

Abstract

(Di-tert-butoxycarbonyl)acetylamine, also known as tert-butyl N-acetyl-N-[(tert-butoxy)carbonyl]carbamate, has emerged as a highly valuable and versatile reagent in modern organic synthesis. This technical guide provides an in-depth exploration of its synthesis, unique chemical properties, and diverse applications, with a particular focus on its role as a practical glycine anion equivalent for the asymmetric synthesis of α-amino acids. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its preparation and utilization, and showcase its strategic application in the construction of complex molecular architectures, including heterocyclic compounds and natural products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful building block.

Introduction: The Quest for a Stable Glycine Enolate Equivalent

The development of efficient and stereocontrolled methods for the synthesis of α-amino acids is a cornerstone of modern organic and medicinal chemistry. Glycine, as the simplest amino acid, represents a fundamental building block. However, the direct use of glycine enolates or their equivalents is often hampered by issues of instability, self-condensation, and lack of stereocontrol. This has driven the development of various glycine enolate surrogates that offer enhanced stability and predictable reactivity.

(Di-tert-butoxycarbonyl)acetylamine has risen to prominence as a superior solution to this synthetic challenge. The presence of two electron-withdrawing tert-butoxycarbonyl (Boc) groups on the nitrogen atom significantly increases the acidity of the α-protons of the acetyl group, facilitating clean deprotonation to form a stable enolate. This enolate can then undergo a variety of stereoselective reactions with electrophiles, providing a robust platform for the synthesis of a wide range of α-amino acids and their derivatives.

Synthesis of (Di-tert-butoxycarbonyl)acetylamine

The preparation of (Di-tert-butoxycarbonyl)acetylamine is a straightforward process that can be readily accomplished in a standard laboratory setting. The most common and efficient method involves the double Boc-protection of acetamide.

Optimized Synthesis Protocol

This protocol provides a reliable method for the gram-scale synthesis of (Di-tert-butoxycarbonyl)acetylamine.

Materials:

-

Acetamide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of acetamide (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add triethylamine (2.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (2.5 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash successively with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (Di-tert-butoxycarbonyl)acetylamine as a white solid.

Causality Behind Experimental Choices:

-

DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for reaction with the less nucleophilic amide nitrogen.

-

Triethylamine as a Base: Triethylamine serves as a base to neutralize the acid generated during the reaction, driving the equilibrium towards the product.

-

Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of (Boc)₂O.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₅ |

| Molecular Weight | 259.30 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 88-90 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.45 (s, 3H), 1.50 (s, 18H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.5, 151.0, 84.5, 28.0, 26.5 |

| IR (KBr, cm⁻¹) | 2980, 1790, 1745, 1690, 1370, 1140 |

| MS (ESI) | m/z 260.1 [M+H]⁺, 282.1 [M+Na]⁺ |

(Di-tert-butoxycarbonyl)acetylamine as a Glycine Anion Equivalent

The key utility of (Di-tert-butoxycarbonyl)acetylamine lies in its ability to function as a stable and reactive glycine anion equivalent. The acidic α-protons can be readily removed by a suitable base to generate a nucleophilic enolate, which can then be alkylated with a variety of electrophiles.

Enolate Generation and Alkylation: A Step-by-Step Workflow

Caption: General workflow for the synthesis of α-amino acids using (Di-tert-butoxycarbonyl)acetylamine.

Detailed Experimental Protocol: Asymmetric Synthesis of (S)-Phenylalanine

This protocol exemplifies the asymmetric alkylation of the enolate derived from (Di-tert-butoxycarbonyl)acetylamine using a chiral auxiliary.

Materials:

-

(Di-tert-butoxycarbonyl)acetylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl bromide

-

(-)-Sparteine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).

-

Chiral Complexation: Add (-)-sparteine (1.1 eq) to the LDA solution and stir for an additional 30 minutes.

-

Deprotonation: Slowly add a solution of (Di-tert-butoxycarbonyl)acetylamine (1.0 eq) in anhydrous THF to the chiral LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Stir the reaction mixture for 4-6 hours, allowing it to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

Deprotection: Dissolve the crude alkylated product in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2-4 hours.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The residue can be purified by ion-exchange chromatography or by recrystallization to yield (S)-Phenylalanine.

Expert Insights:

-

Choice of Base and Chiral Ligand: The use of LDA as a strong, non-nucleophilic base is critical for efficient enolate formation. The addition of a chiral ligand like (-)-sparteine creates a chiral environment around the lithium cation, leading to diastereoselective alkylation.

-

Temperature Control: Maintaining a low temperature (-78 °C) during enolate formation and the initial stages of alkylation is essential to prevent side reactions and ensure high stereoselectivity.

Applications in Heterocyclic Synthesis

The reactive nature of the enolate derived from (Di-tert-butoxycarbonyl)acetylamine also makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. By reacting the enolate with bifunctional electrophiles, complex ring systems can be constructed in a controlled manner.

Synthesis of Substituted Pyrroles

Caption: Synthesis of substituted pyrroles via Michael addition.

The enolate can undergo a Michael addition to α,β-unsaturated carbonyl compounds. The resulting adduct can then undergo an intramolecular cyclization and dehydration sequence to afford highly substituted pyrroles. This methodology provides a convergent and flexible route to this important class of heterocycles.

Deprotection Strategies

The final step in many synthetic sequences involving (Di-tert-butoxycarbonyl)acetylamine is the removal of the Boc protecting groups. The robust nature of the Boc group allows for a wide range of synthetic transformations to be performed on the molecule before its removal.

Standard Deprotection Conditions

The Boc groups are typically removed under acidic conditions.

| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 hours | The most common and efficient method. The reaction is usually clean and high-yielding. |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Room Temperature | 2-6 hours | A good alternative to TFA. 4M HCl in dioxane is a commercially available and convenient reagent. |

| Formic Acid | Neat or in Water | 50-80 °C | 4-12 hours | A milder alternative, useful for substrates sensitive to stronger acids. |

Self-Validating System for Deprotection: The progress of the deprotection can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar, deprotected product. Complete deprotection is often indicated by the cessation of gas evolution (isobutylene and CO₂).

Conclusion

(Di-tert-butoxycarbonyl)acetylamine has proven to be an invaluable tool in the arsenal of the synthetic organic chemist. Its straightforward preparation, stability, and predictable reactivity as a glycine anion equivalent have streamlined the synthesis of a diverse array of α-amino acids and their derivatives. Furthermore, its utility extends to the construction of complex heterocyclic frameworks. The principles and protocols outlined in this guide are intended to empower researchers to confidently employ this versatile reagent in their own synthetic endeavors, paving the way for new discoveries in drug development and materials science.

References

-

Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. [Link]

-

Flynn, D. L., et al. (1987). A new, highly efficient, and versatile glycine enolate equivalent. The Journal of Organic Chemistry, 52(11), 2263–2273. [Link]

Introduction to Boc protecting groups in peptide chemistry

An In-Depth Technical Guide to Boc Protecting Groups in Peptide Chemistry

Abstract

The tert-butyloxycarbonyl (Boc) protecting group has been a foundational tool in peptide chemistry for over six decades. Its introduction by Louis A. Carpino in 1957, and subsequent integration into Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, revolutionized the field, enabling the routine and efficient assembly of complex peptides.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles, practical application, and critical considerations of Boc chemistry. We will delve into the mechanisms of protection and deprotection, present detailed experimental protocols for Boc-based SPPS, analyze common side reactions and mitigation strategies, and offer a comparative perspective against the now-dominant Fmoc strategy. The enduring relevance of the Boc group, particularly for specific synthetic challenges, underscores the importance of mastering this robust chemical methodology.

Foundational Principles: The Dawn of a New Era in Peptide Synthesis

Prior to the 1950s, peptide synthesis was a formidable challenge, often hampered by low yields and arduous purification steps.[1] The breakthrough arrived with the development of the Boc group, whose unique characteristic is its susceptibility to cleavage under moderately acidic conditions.[1][2] This acid lability is the cornerstone of its utility, creating a system of "graduated" or "differential" acid lability. In this scheme, the Nα-amino Boc group can be selectively removed without disturbing the more acid-stable protecting groups, such as benzyl-based ethers and esters, used for side-chain protection.[3][4]

This principle of orthogonality was brilliantly harnessed by R. Bruce Merrifield in his Nobel Prize-winning invention of Solid-Phase Peptide Synthesis (SPPS).[1] By anchoring the initial amino acid to an insoluble resin, the entire synthesis process was streamlined; excess reagents and byproducts could be removed by simple filtration and washing, while the growing peptide chain remained securely attached.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme became the classical approach, enabling the stepwise construction of peptides with unprecedented efficiency.[3][5]

The Core Chemistry of the Boc Group

Nα-Boc Protection of Amino Acids

The introduction of the Boc group to the α-amino function of an amino acid is a straightforward and efficient process.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amino group of the amino acid, typically deprotonated by a base to enhance its nucleophilicity, attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O, also known as Boc anhydride).[6][7][8][9] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino acid (a carbamate) and a tert-butyl carbonate leaving group, which readily decomposes to carbon dioxide and tert-butanol, driving the reaction to completion.[7]

Experimental Protocol: General Procedure for Boc Protection

This protocol describes a common method using (Boc)₂O under aqueous basic conditions.

Materials:

-

Amino Acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

5% Citric Acid solution

-

Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve the amino acid (1.0 equiv.) in a 1:1 mixture of dioxane and water containing a base like TEA (1.5 equiv.).[10]

-

To this stirring solution, add (Boc)₂O (1.1 equiv.) at room temperature.[10]

-

Continue stirring for 2-4 hours or until the reaction is complete (monitored by TLC). The mixture should become homogeneous.[10]

-

Dilute the reaction mixture with water and perform an extraction with ethyl acetate to remove unreacted (Boc)₂O and the oxime byproduct if BOC-ON was used.[10]

-

Cool the remaining aqueous layer in an ice bath and acidify to a pH of ~3 with a cold 5% citric acid solution.

-

Immediately extract the acidified aqueous layer three times with ethyl acetate.[10]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude Boc-amino acid.[10]

-

The product can be further purified by recrystallization if necessary.[10]

Nα-Boc Deprotection

The selective removal of the Boc group is the critical step that enables the stepwise elongation of the peptide chain.

Mechanism: The deprotection is an acid-catalyzed process. A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[6][9] This is followed by the cleavage of the tert-butyl-oxygen bond to generate a highly stable tert-butyl cation and a carbamic acid intermediate.[6][7] This carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to liberate the free α-amino group as an ammonium salt (e.g., trifluoroacetate salt).[6][9]

The Critical Role of Scavengers: The tert-butyl cation generated during deprotection is a potent electrophile.[3] It can react with nucleophilic amino acid side chains, particularly the indole ring of Tryptophan (Trp) and the sulfur atoms of Methionine (Met) and Cysteine (Cys), leading to undesired alkylation side products.[3] To prevent this, "scavengers" are added to the deprotection solution. These are nucleophilic species, such as anisole, thioanisole, or dithioethane (DTE), that trap the tert-butyl cation before it can modify the peptide.[3][12][13][14]

Boc Solid-Phase Peptide Synthesis (SPPS) in Practice

The following section outlines the complete cyclical workflow for manual Boc-SPPS.

The Boc-SPPS Workflow

The synthesis is a cycle of three key steps: deprotection, neutralization, and coupling. This cycle is repeated for each amino acid to be added to the chain.

Step-by-Step Experimental Workflow

Step 1: Resin Selection and Preparation The choice of resin is dictated by the desired C-terminal functionality.

-

For Peptide Acids: Merrifield resin or the more acid-stable Phenylacetamidomethyl (PAM) resin is used.[12][15]

-

For Peptide Amides: Benzhydrylamine (BHA) or Methylbenzhydrylamine (MBHA) resins are the supports of choice.[12][15]

Protocol:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes with gentle agitation.[15]

-

Drain the solvent by filtration.

Step 2: First Amino Acid Attachment (for Merrifield/PAM Resins) The first Boc-amino acid is typically attached to the resin as its cesium salt to ensure a racemization-free esterification.[12]

Step 3: The Synthesis Cycle

A. Deprotection:

-

To the swollen resin, add a solution of 50% TFA in DCM. If Trp, Met, or Cys are present, include 0.5% dithioethane (DTE) as a scavenger.[12][15]

-

Agitate the mixture for 1-2 minutes for a pre-wash, then drain.

-

Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes at room temperature to ensure complete Boc removal.[6][12][15]

-

Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3x) and then isopropanol (IPA) (2x) to remove residual acid.[12][15]

B. Neutralization: Causality: The deprotection step leaves the newly exposed N-terminal amine as a trifluoroacetate salt, which is not nucleophilic.[3] It must be converted to the free amine before it can react in the subsequent coupling step.

-

Wash the peptide-resin with a solution of 5% Diisopropylethylamine (DIEA) in DCM. Agitate for 2 minutes.[6]

-

Repeat the neutralization wash.

-

Wash the resin thoroughly with DCM (3x) to remove excess DIEA, which can interfere with coupling.[6]

C. Coupling:

-

In a separate vessel, dissolve the next Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU) in DMF.[15]

-

Add this activation mixture to the neutralized peptide-resin.

-

Add DIEA (4-6 equivalents) to initiate the coupling reaction.

-

Agitate the mixture for 1-2 hours at room temperature.[15]

-

Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (beads remain colorless) indicates a complete reaction.[15]

-

Drain the coupling solution and wash the resin with DMF and DCM to prepare for the next cycle.

Step 4: Final Cleavage and Side-Chain Deprotection Causality: The benzyl-based side-chain protecting groups and the ester linkage to the Merrifield/PAM resin are stable to the TFA used for Boc deprotection. A much stronger acid is required for their removal.[3]

-

Reagent: Anhydrous hydrogen fluoride (HF) is the most common reagent. This is a highly hazardous substance requiring specialized Teflon apparatus.[16][17][18] Alternatives include trifluoromethanesulfonic acid (TFMSA).[3][15]

-

Procedure (HF Cleavage):

-

The dried peptide-resin is placed in a specialized HF reaction vessel.

-

A scavenger, typically anisole, is added.[12]

-

The vessel is cooled in a dry ice/methanol bath, and liquid HF is distilled into it.[12]

-

The reaction is stirred at 0°C for approximately 1 hour.[12]

-

The HF is carefully removed by evaporation under vacuum.[12]

-

-

Workup:

-

The crude peptide and resin are washed with cold diethyl ether to remove scavengers and cleaved protecting groups.[15]

-

The peptide is then dissolved in an aqueous solution (e.g., dilute acetic acid or acetonitrile/water with 0.1% TFA) and separated from the resin beads by filtration.[19]

-

The crude peptide is lyophilized and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

-

Technical Challenges and Comparative Analysis

Common Side Reactions in Boc-SPPS

The harsh acidic conditions inherent to the Boc/Bzl strategy can lead to several side reactions that compromise peptide purity and yield.

| Side Reaction | Description & Common Sequences | Causality & Conditions | Mitigation Strategy |

| Alkylation | Modification of Trp, Met, Cys side chains. | The electrophilic tert-butyl cation generated during TFA deprotection attacks nucleophilic side chains.[3] | Use of scavengers (e.g., DTE, thioanisole, anisole) in the TFA deprotection solution.[3][12] |

| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide to form a cyclic dipeptide, cleaving it from the resin.[12] Most common with Pro or Gly in positions 1 or 2. | The liberated N-terminal amine of the second residue attacks the ester linkage of the first residue. Prevalent in both Boc and Fmoc chemistries. | In Boc synthesis, utilize in situ neutralization protocols where coupling begins simultaneously with neutralization to minimize the time the free amine is available for cyclization.[12][20] |

| Aspartimide Formation | Intramolecular cyclization of an aspartic acid (Asp) residue to form a five-membered succinimide ring.[12] Common in Asp-Gly, Asp-Ala, Asp-Ser sequences.[12][20] | Can occur under both acidic (TFA) and basic (DIEA neutralization) conditions. The ring can reopen to form a mixture of the desired α-peptide and the undesired β-peptide isomer.[20] | Use side-chain protecting groups for Asp that sterically hinder cyclization. Optimize neutralization and coupling times. |

| Pyroglutamate Formation | N-terminal glutamine (Gln) or glutamic acid (Glu) can cyclize to form a pyroglutamyl residue.[20] | The side-chain carboxyl or amide attacks the N-terminal amine, especially during neutralization or coupling steps. | Couple the subsequent amino acid quickly after neutralization. Use pre-activated amino acids to accelerate the coupling rate. |

| Partial Cleavage | Premature cleavage of the peptide chain from the resin. | The benzyl ester linkage on standard Merrifield resin is partially labile to the repeated TFA treatments used for Boc deprotection, leading to yield loss, especially in long syntheses.[12] | Use the more acid-stable PAM linker, which was designed to minimize this loss.[12] |

Boc vs. Fmoc Chemistry: A Comparative Overview

While Boc chemistry was the original standard, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become more prevalent in recent decades, primarily due to its milder operating conditions.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Nα-Deprotection Condition | Acid-labile: 50% TFA in DCM.[4] | Base-labile: 20% piperidine in DMF.[8] |

| Side-Chain Protection | Acid-labile: Benzyl-based groups (e.g., Bzl, Tos). | Acid-labile: tert-Butyl-based groups (e.g., tBu, Trt, Pbf).[] |

| Final Cleavage Reagent | Strong Acid: Anhydrous HF or TFMSA.[3][15] | Moderate Acid: TFA "cocktail" with scavengers.[4] |

| Orthogonality | Based on differential acid lability (moderate vs. strong acid).[3] | True chemical orthogonality (base vs. acid ).[7][] |

| Key Advantages | - Less expensive raw materials (Boc-AAs).- Can reduce aggregation issues in some hydrophobic sequences.[16]- Better suited for synthesis of peptides with thioester moieties.[16][22] | - Milder overall conditions, avoiding highly toxic HF.[23]- Reduced risk of acid-catalyzed side reactions during the synthesis cycle.- Final cleavage does not require specialized equipment. |

| Key Disadvantages | - Repeated acid treatments can cause side reactions.- Final cleavage requires hazardous HF and specialized equipment.[16][17]- Neutralization step required after each deprotection. | - Piperidine can cause side reactions (e.g., aspartimide formation, piperidinyl-alanine adducts).- Fmoc-AAs are generally more expensive.- Aggregation of the growing peptide chain can be more problematic. |

Conclusion

The Boc protecting group is a pillar of modern peptide chemistry. Its development and application in SPPS fundamentally changed the landscape of biological and pharmaceutical research. While the Fmoc strategy is now more common for routine synthesis due to its milder conditions and avoidance of HF, a deep understanding of Boc chemistry remains essential for the well-rounded peptide scientist. The Boc/Bzl strategy offers distinct advantages for synthesizing challenging hydrophobic sequences and certain modified peptides like C-terminal thioesters.[16][22] By mastering the principles, protocols, and troubleshooting strategies detailed in this guide, researchers can effectively leverage the power and robustness of Boc protection to achieve their synthetic goals.

References

-

Lee, W. S., & Chan, S. I. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Retrieved January 17, 2026, from [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 17, 2026, from [Link]

-

26.7: Peptide Synthesis. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved January 17, 2026, from [Link]

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2013). SpringerLink. Retrieved January 17, 2026, from [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

t boc fmoc protocols in peptide synthesis. (n.d.). SlideShare. Retrieved January 17, 2026, from [Link]

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Dissanayake, T., & Hutton, C. A. (2014). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Australian Journal of Chemistry, 67(1), 34-40. Retrieved January 17, 2026, from [Link]

-

Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved January 17, 2026, from [Link]

- Process for preparing Boc protected amino acid by (Boc) O. (2006). Google Patents.

-

Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. peptide.com [peptide.com]

- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 12. chempep.com [chempep.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. peptide.com [peptide.com]

- 22. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

A Technical Guide to (Di-tert-butoxycarbonyl)acetylamine: A Specialized Building Block for Advanced Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the strategic introduction of functional groups with precision and control is paramount. While many reagents are known for amine protection, (Di-tert-butoxycarbonyl)acetylamine emerges as a highly specialized building block designed not merely for protection, but for the direct and controlled introduction of a protected N-acetyl moiety. This guide provides an in-depth analysis of its structure, physicochemical properties, and its core synthetic applications. We will explore the mechanistic rationale behind its use as a precursor to N-Boc protected enamines—versatile intermediates that are pivotal in the construction of complex nitrogen-containing heterocycles. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a clear strategic framework for employing this unique reagent in complex synthetic workflows, particularly within pharmaceutical and materials science research.

Introduction: A Unique Synthon Beyond Amine Protection

The tert-butoxycarbonyl (Boc) group is one of the most indispensable protecting groups in organic chemistry, valued for its stability and facile, acid-labile removal. The reagent most commonly associated with its introduction is Di-tert-butyl dicarbonate ((Boc)₂O). It is critical, however, to distinguish (Di-tert-butoxycarbonyl)acetylamine from its more famous cousin.